molecular formula C7H7N5O2 B1384205 2-Amino-4,7-dihydroxy-6-methylpteridine CAS No. 712-38-9

2-Amino-4,7-dihydroxy-6-methylpteridine

Cat. No. B1384205
CAS RN: 712-38-9
M. Wt: 193.16 g/mol
InChI Key: DYXQYFTUVSIKIG-UHFFFAOYSA-N
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Description

“2-Amino-4,7-dihydroxy-6-methylpteridine” is an organic compound that belongs to a group of heterocyclic aromatic compounds called pteridines. It has a molecular formula of C7H7N5O2 and a molecular weight of 193.16 g/mol .


Molecular Structure Analysis

The IUPAC name for “2-Amino-4,7-dihydroxy-6-methylpteridine” is 2-amino-6-methyl-1,8-dihydropteridine-4,7-dione . The canonical SMILES structure is CC1=NC2=C (NC1=O)NC (=NC2=O)N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4,7-dihydroxy-6-methylpteridine” are not available, pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The exact mass of “2-Amino-4,7-dihydroxy-6-methylpteridine” is 193.06000, and it has a density of 1.97g/cm³ . It has 5 H-Bond acceptors and 3 H-Bond donors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Amino-4,7-dihydroxy-6-methylpteridine and its derivatives are synthesized through various chemical processes. For example, 2-Amino-4-hydroxy-6-acetyl-7-methylpteridine is synthesized via condensation and reduction processes, revealing properties similar to sepiapterin or isosepiapterin (Sugiura & Goto, 1969). Similarly, specific synthesis methods involving anaerobic alkaline hydrolysis and catalytic hydrogenation have been used to study the chemical and enzymatic reactions of related compounds (Whiteley, Drais, & Huennekens, 1969).

  • Chemical Degradation Studies : Research has also focused on understanding the chemical degradation of related pteridines, which are derived from folic acid. This includes studying the products of photolysis and acid hydrolysis of these compounds, providing insights into their chemical behavior and potential applications (Shaw, Baugh, & Krumdieck, 1966).

Biological Implications

  • Role in Biosynthesis of Folic Acid : A variant of this compound, 2-amino-4-hydroxy-6-hydroxymethylpteridine, has been implicated in the biosynthesis of folic acid. It was isolated from cultures of Corynebacterium species, indicating its significance in microbial metabolic pathways (Krumdieck, Baugh, & Shaw, 1964).

  • Metabolic Studies in Bacteria : Some studies have isolated various pteridines, including 2-amino-4,7-dihydroxy-6-methylpteridine, from methane-oxidizing bacteria. This research contributes to understanding the metabolic pathways and significance of these compounds in bacterial systems (Urushibara, Forrest, Hoare, & Patel, 1971).

Potential Therapeutic Applications

  • Exploration as Therapeutic Agents : Research into derivatives of 2,4-diamino-6-methylpteridine, a related compound, has been conducted to explore potential therapeutic applications. Although these specific derivatives did not exhibit antileukemic activity, such explorations are crucial for understanding the broader potential of pteridines in medical treatments (Montgomery et al., 1979).

  • Enzymatic and Biological Processes : Other studies have focused on understanding the role of these compounds in various enzymatic and biological processes, such as the reduction of pteridine compounds by specific enzymes. This research is fundamental to understanding the biological activity and potential medical applications of these pteridines (Matsuura et al., 1980).

properties

IUPAC Name

2-amino-6-methyl-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-2-5(13)10-4-3(9-2)6(14)12-7(8)11-4/h1H3,(H4,8,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXQYFTUVSIKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323009
Record name 6-Methylisoxanthopterin
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,7-dihydroxy-6-methylpteridine

CAS RN

712-38-9
Record name 6-Methylisoxanthopterin
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Record name 6-Methylisoxanthopterin
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Record name NSC402741
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Record name 6-Methylisoxanthopterin
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Record name 2-Amino-6-methyl-4,7-pteridinediol
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Record name 6-METHYLISOXANTHOPTERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PD Landor, HN Rydon - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… ready hydrolysis and decarboxylation to 2-amino-4 : 7-dihydroxy-6-methylpteridine (V; R = NH,, R' … Similar deamination of 2-amino-4 : 7-dihydroxy-6-methylpteridine afforded 2 : 4 : 7-tri- …
Number of citations: 1 pubs.rsc.org
A Albert - Quarterly Reviews, Chemical Society, 1952 - pubs.rsc.org
THE pteridines, because of their biological importance, have attracted more attention than any other family of tetra-azanaphthalenes. Previous Reviewers 1g 2, 3,*, have paid special …
Number of citations: 83 pubs.rsc.org
GWE Plaut - Comprehensive biochemistry, 1970 - Elsevier
Publisher Summary Riboflavin is formed by plants and a large number of microorganisms. Some of the latter produce the vitamin in unusually large amounts. Studies on the mechanism …
Number of citations: 70 www.sciencedirect.com
A Fulton, LE Lyons - Australian Journal of Chemistry, 1967 - scholar.archive.org
The oxidized form of nicotinamide adenine dinucleotide (NAD+) has been predicted to be a relatively strong electron acceptor because of its activities as a coenzyme and as a link in the …
Number of citations: 1 scholar.archive.org

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